molecular formula C21H18F2N4O3S B2642606 N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251678-64-4

N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2642606
CAS No.: 1251678-64-4
M. Wt: 444.46
InChI Key: USYPGUQYCVLLBK-UHFFFAOYSA-N
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Description

N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes fluorine and methoxy groups attached to a triazolopyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, including the formation of the triazolopyridine core and the subsequent attachment of the fluorine and methoxy groups. Common synthetic routes may include:

    Formation of the Triazolopyridine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Fluorine and Methoxy Groups: This can be achieved through nucleophilic substitution reactions using suitable fluorinating and methoxylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory disorders.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit a key enzyme in a metabolic pathway, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O3S/c1-14-24-25-21-9-7-18(13-26(14)21)31(28,29)27(17-5-3-4-16(22)11-17)12-15-6-8-20(30-2)19(23)10-15/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYPGUQYCVLLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=C(C=C3)OC)F)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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